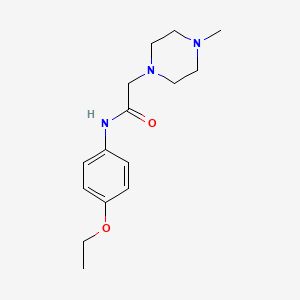
N-(4-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as EPM, is a synthetic compound that has been widely studied for its potential applications in biomedical research. EPM is a piperazine derivative and belongs to the class of acetamides.
Mécanisme D'action
The exact mechanism of action of EPM is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters, including serotonin and dopamine. EPM has also been shown to have an affinity for sigma receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
EPM has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function, and enhance neuronal survival. EPM has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPM in lab experiments is its wide range of pharmacological activities. This makes it a useful tool for studying various physiological processes and disease states. However, one limitation of EPM is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on EPM. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. EPM has also been shown to have anti-tumor properties, and further research in this area may lead to the development of new cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of EPM and its potential applications in biomedical research.
Méthodes De Synthèse
EPM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 4-methylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield EPM. Other methods involve the use of different reagents and catalysts.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential applications in biomedical research. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. EPM has also been found to have neuroprotective and anti-tumor properties.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-6-4-13(5-7-14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXNWVNTZWBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

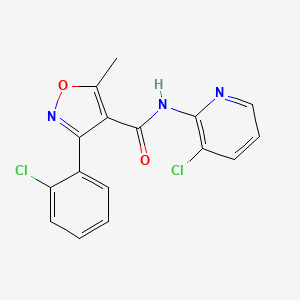

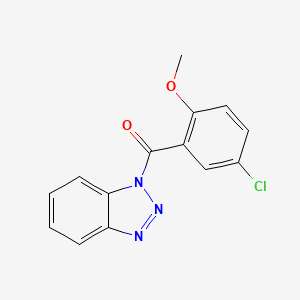
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
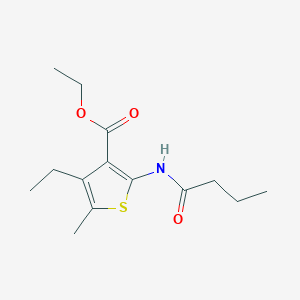
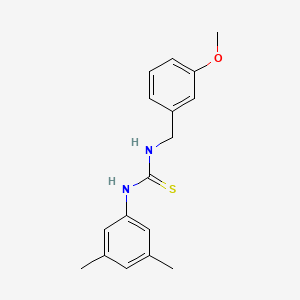
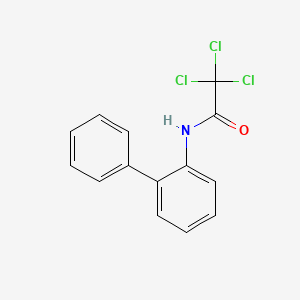
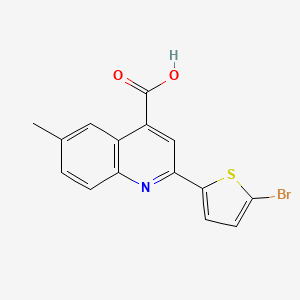

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)